3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide - 880335-98-8

3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide

Catalog Number: EVT-2495745
CAS Number: 880335-98-8
Molecular Formula: C16H16BrNO3S
Molecular Weight: 382.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides

Compound Description: N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides represent a series of pyridine derivatives synthesized and studied for their antibacterial and antifungal activities. [] The study highlights the effectiveness of some derivatives, particularly DK-IB, DK-IC, DK-IG, and DK-IH, showcasing promising antifungal activity comparable to the reference drug Ketoconazole. Relevance: This compound, similar to 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide, contains a 3-bromophenyl group. Both compounds explore the impact of structural modifications on their biological activity.

N-{3-(Adamantan-2-yloxy)-propyl}-3-(6-methyl-1,1-dioxo-2H-1λ6,2,4-benzothiadiazin-3-yl)-propanamide (BTD)

Compound Description: BTD is a potent TRPC5 activator, exhibiting potential in treating diabetic cardiac autonomic neuropathy (DCAN) by mitigating parasympathetic dysfunction. [] BTD's mechanism involves modulating TRPC5 expression, reducing apoptosis, and exerting anti-inflammatory effects in the vagus nerve.

(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Compound Description: This compound is a newly synthesized bio-functional hybrid molecule derived from the reaction between 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen. []Relevance: This compound, similar to 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide, is a propanamide derivative. The synthesis of this compound suggests a potential strategy for creating a hybrid molecule by combining a benzylsulfonyl group with a naproxen derivative.

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

Compound Description: This novel chlorine-containing ibuprofen derivative is produced by reacting 2-(3-chlorophenyl)ethan-1-amine with 2-(4-isobutylphenyl)propanoyl chloride. []Relevance: As with 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide, this compound highlights the significance of halogenated aromatic rings in drug design. Similarities in their structures indicate a potential shared chemical space, suggesting that exploring variations of 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide with ibuprofen-like moieties might be of interest.

5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

Compound Description: This series of analogs exhibits potential anticancer activity. [] Among these, compound 4i shows promising results against various cancer cell lines, including SNB-75, UO-31, CCRF-CEM, EKVX, and OVCAR-5. Molecular docking studies suggest these compounds target tubulin. Relevance: The presence of the 3-bromophenyl group in these analogs directly correlates with the core structure of 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide. The anticancer properties of these analogs, particularly those targeting tubulin, suggest a possible direction for exploring the biological activities of 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide or its derivatives.

5-(3-Bromophenyl)-3-(6-[18F]fluorobenzo[d][1,3]dioxol-5-yl)-1H-pyrazole ([18F]Anle138b)

Compound Description: [18F]Anle138b is a radiotracer designed for PET imaging of α-synuclein aggregates, crucial for diagnosing Parkinson’s disease and related conditions. [] Derived from anle138b, an inhibitor of α-synuclein and prion protein oligomerization, this radiotracer holds potential for early disease detection and therapeutic development.

N-(3-Bromophenyl)acetamide

Compound Description: This compound provides structural insights into the conformation of the N—H bond relative to the C=O bond and the bromo substituent on the aromatic ring. []Relevance: This compound is structurally similar to 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide, with the key difference being the presence of an acetyl group instead of a 3-(benzylsulfonyl)propanamide moiety. This comparison allows for the examination of the effects of these different substituents on molecular properties and potential biological activities.

N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide

Compound Description: This compound's crystal structure reveals the spatial arrangement of the bromo and methoxy substituents on the benzene rings, offering insight into their potential influence on intermolecular interactions. []Relevance: This compound shares the N-(3-bromophenyl)amide core with 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide. Comparing these structures helps to understand the impact of different substituents, specifically the 3-(benzylsulfonyl)propanamide group in the target compound, on the overall conformation and potential binding affinities.

2-(2-Fluorobiphenyl-4-yl)-N-(3-methylpyridin-2-yl)propanamide (Flu-AM1)

Compound Description: Flu-AM1, a dual-action inhibitor targeting fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2), holds promise for pain management by increasing endocannabinoid levels. [] The study delves into the distinct behavior of Flu-AM1 enantiomers, particularly their substrate-selective and time-dependent COX-2 inhibition.

N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide

Compound Description: This N-carboxamide compound is synthesized through the reaction of dibenzoylacetic acid-N-carboxyethylamide with 3,4-dichloroaniline. [] It can further react with copper salts to form copper(II) complex compounds.Relevance: The utilization of a dichlorophenyl group in this compound, compared to the bromophenyl group in 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide, offers insight into the impact of halogen substitutions on the molecule's properties. Investigating similar modifications in 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide, such as replacing the bromine with chlorine or introducing additional halogen atoms, could be explored to assess their effects on its chemical behavior and potential biological activities.

3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide

Compound Description: The crystal structure of this compound reveals a small twist between the amide residue and the benzene ring. [] The presence of bulky tert-butyl groups influences the molecule's conformation.Relevance: Comparing this structure to 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide highlights the influence of substituents on molecular shape. The presence of the benzylsulfonyl group in 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide, instead of the tert-butyl groups, likely affects its conformational flexibility and interactions with potential binding partners.

(Z)-Ethyl 2-[2-(3-bromophenyl)hydrazono]-4-chloro-3-oxabutanoate

Compound Description: The structure of this compound demonstrates a preference for the keto–hydrazo tautomeric form, influenced by an intramolecular hydrogen bond. [] The trans configuration across the N—N bond provides further structural details.Relevance: While not a direct structural analog, the presence of the 3-bromophenyl group in this compound allows for comparisons with 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide. Understanding how this group influences tautomerism and conformation in different chemical contexts can provide insights into the potential behavior of the target compound.

Benzyl N--3-(4-chlorophenyl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]-n-[3-(4-pyridyl)-1-composition [2-(4-pyridyl)ethyl]propyl]propanamide (Timcodar)

Compound Description: Timcodar demonstrates potential in treating mycobacterial infections, including tuberculosis. [] Its complex structure highlights the incorporation of various pharmacophores, suggesting a multi-target approach to drug design.Relevance: Though structurally distinct from 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide, Timcodar emphasizes the exploration of propanamide derivatives for addressing infectious diseases. This connection might inspire investigations into potential antimicrobial properties of 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide or its analogs.

2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine

Compound Description: This compound's crystal structure reveals a near-planar conformation of the bromophenyl-substituted quinazoline unit. [] Intermolecular interactions, including hydrogen bonding and π–π stacking, influence its crystal packing.

2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide

Compound Description: This compound highlights the influence of multiple halogen substitutions on its crystal packing. [] Intermolecular hydrogen bonds involving the bromine, chlorine, and fluorine atoms contribute to its structural organization.

N4-(3-bromophenyl)quinazoline-4,6-diamine

Compound Description: The crystal structure of this compound reveals a nearly coplanar arrangement of the benzene and pyrimidine rings within the quinazoline system. [] This planarity is likely stabilized by π–π stacking interactions observed in the crystal lattice.

4-Benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][1,4]benzoxazine-3,5-dione

Compound Description: This compound is synthesized via a complex multi-step reaction involving an acyl(imidoyl)ketene intermediate. [] Its structure highlights the incorporation of multiple aromatic rings and heterocyclic moieties, suggesting potential for diverse biological activities.

(E)-1-[(3-Bromophenyl)iminomethyl]naphthalen-2-ol

Compound Description: This compound exists in the enol–imine tautomeric form, stabilized by an intramolecular hydrogen bond. [] The dihedral angle between the benzene and naphthalene rings provides insights into its conformational preferences.

4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,3,1′′-trione

Compound Description: This compound exhibits a complex, multi-ring structure with a pyrrolidine ring linked to two indane systems. [] The presence of intramolecular hydrogen bonds and the observed conformations provide information about its structural features.Relevance: While not a direct analog, the presence of the 3-bromophenyl group in this compound offers a point of comparison with 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide. Understanding how this group influences conformation and interactions within a complex molecular framework can provide insights into the potential behavior of the target compound in similar settings.

Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: The dihydropyrimidinone ring in this compound adopts a boat conformation. [] Intermolecular hydrogen bonds involving the N—H group contribute to the formation of zigzag chains in its crystal packing.Relevance: This compound features a 3-bromophenyl group attached to a heterocyclic ring system, similar to some of the other related compounds discussed. The focus on its conformational preferences and intermolecular interactions can provide valuable insights when considering potential modifications and their impact on the properties of 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide.

N4-(3-Bromophenyl)-7-(substituted benzyl)pyrrolo[2,3-d]pyrimidines

Compound Description: This group of compounds was designed as multitargeted receptor tyrosine kinase inhibitors, showing significant inhibition against PDGFR β and VEGFR-2. [] Specifically, compounds 11a and 19a exhibit potent dual inhibitory activity.

N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide

Compound Description: This compound is a Selective Serotonin One F Receptor Agonist (SSOFRA) exhibiting high selectivity over other 5-HT1 receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D. [] This selectivity makes it a promising candidate for treating migraines with potentially fewer cardiovascular side effects compared to non-selective agonists.

2,2‐Dimethyl‐N‐[3‐(3,4,5‐trimethoxy­benzo­yl)­pyridin‐4‐yl]propanamide

Compound Description: The structural analysis of this compound reveals an intramolecular hydrogen bond, contributing to its conformational stability. [] Aromatic stacking interactions between molecules are observed in its crystal structure.

3,5-diethylcarboxylate-2,6-dimethyl-4-(3-bromophenyl)-1,4-dihydropyridine

Compound Description: This compound, containing a 1,4-dihydropyridine ring, adopts a flat boat conformation. [] The molecules are connected through N-H···O hydrogen bonds, highlighting the role of intermolecular interactions in its solid-state structure.

Properties

CAS Number

880335-98-8

Product Name

3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide

IUPAC Name

3-benzylsulfonyl-N-(3-bromophenyl)propanamide

Molecular Formula

C16H16BrNO3S

Molecular Weight

382.27

InChI

InChI=1S/C16H16BrNO3S/c17-14-7-4-8-15(11-14)18-16(19)9-10-22(20,21)12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,18,19)

InChI Key

PRZHJAIDVVFGBJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC(=CC=C2)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.